molecular formula C21H23NO2 B8548800 N-heptyl-3,6-Diformylcarbazole CAS No. 173483-07-3

N-heptyl-3,6-Diformylcarbazole

Cat. No. B8548800
Key on ui cas rn: 173483-07-3
M. Wt: 321.4 g/mol
InChI Key: SWQTVAKPCJPGPW-UHFFFAOYSA-N
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Patent
US06864025B2

Procedure details

A 271 ml quantity of DMF (3.5 mol) was added to a 1-liter, 3-neck round bottom flask equipped with mechanical stirrer, thermometer, and addition funnel. The contents were cooled in a salt/ice bath. When the temperature inside the flask reaches 0° C., 326 ml of POCl3 (3.5 mol) was slowly added. During the addition of POCl3, the temperature inside the flask was not allowed to rise above 5° C. After the addition of POCl3 was completed, the reaction mixture was allowed to warm to room temperature. A 126 g quantity of N-heptylcarbazole was then added, and the flask was heated to 90° C. for 24 hr using a heating mantle. The reaction mixture was cooled to room temperature, and the solution was added slowly to a 4.5 liter beaker containing a solution of 820 g sodium acetate dissolved in 2 liters of water. The beaker was cooled in an ice bath and stirred for 3 hr. The brownish solid obtained was filtered and washed repeatedly with water, followed by a small amount of ethanol (50 ml). The resulting product was recrystallized once from toluene using activated charcoal and dried under vacuum in an oven heated at 70° C. for 6 hr to obtain 80 g (51% yield) of N-heptyl-3,6-diformyl-carbazole.
Name
Quantity
3.5 mol
Type
reactant
Reaction Step One
Name
Quantity
326 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-heptylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
820 g
Type
reactant
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)Cl.[CH2:11]([N:18]1[C:30]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[C:24]2[C:19]1=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[C:31]([O-])(=[O:33])C.[Na+]>O>[CH2:11]([N:18]1[C:30]2[CH:29]=[CH:28][C:27]([CH:31]=[O:33])=[CH:26][C:25]=2[C:24]2[C:19]1=[CH:20][CH:21]=[C:22]([CH:4]=[O:5])[CH:23]=2)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
3.5 mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
326 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Five
Name
N-heptylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)N1C2=CC=CC=C2C=2C=CC=CC12
Step Six
Name
Quantity
820 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Seven
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer, and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled in a salt/ice bath
CUSTOM
Type
CUSTOM
Details
reaches 0° C.
CUSTOM
Type
CUSTOM
Details
to rise above 5° C
TEMPERATURE
Type
TEMPERATURE
Details
the flask was heated to 90° C. for 24 hr
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
the solution was added slowly to a 4.5 liter beaker
TEMPERATURE
Type
TEMPERATURE
Details
The beaker was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The brownish solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed repeatedly with water
CUSTOM
Type
CUSTOM
Details
The resulting product was recrystallized once from toluene using activated charcoal
CUSTOM
Type
CUSTOM
Details
dried under vacuum in an oven
TEMPERATURE
Type
TEMPERATURE
Details
heated at 70° C. for 6 hr
Duration
6 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCCC)N1C2=CC=C(C=C2C=2C=C(C=CC12)C=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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